Propargyl-PEG5-CH2CO2tBu Propargyl-PEG5-CH2CO2tBu Propargyl-PEG5-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
Brand Name: Vulcanchem
CAS No.: 2098489-63-3
VCID: VC0540354
InChI: InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3
SMILES: CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C
Molecular Formula: C17H30O7
Molecular Weight: 346.42

Propargyl-PEG5-CH2CO2tBu

CAS No.: 2098489-63-3

Cat. No.: VC0540354

Molecular Formula: C17H30O7

Molecular Weight: 346.42

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Propargyl-PEG5-CH2CO2tBu - 2098489-63-3

Specification

Description Propargyl-PEG5-CH2CO2tBu is a PEG derivative containing a propargyl group and a t-butyl protected carboxyl group. The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage.
CAS No. 2098489-63-3
Molecular Formula C17H30O7
Molecular Weight 346.42
IUPAC Name tert-butyl 2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]acetate
Standard InChI InChI=1S/C17H30O7/c1-5-6-19-7-8-20-9-10-21-11-12-22-13-14-23-15-16(18)24-17(2,3)4/h1H,6-15H2,2-4H3
Standard InChI Key ZYUYTWWDQAPZRS-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)COCCOCCOCCOCCOCC#C
Appearance Solid powder

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator